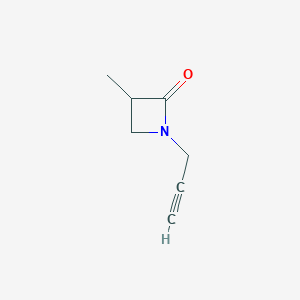
3-Methyl-1-prop-2-ynylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propynyl)-3-methyl-2-azetidinone: is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring This compound is notable for its unique structural features, which include a propynyl group attached to the nitrogen atom and a methyl group at the third position of the azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propynyl)-3-methyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a propargyl halide, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of N-(2-propynyl)-3-methyl-2-azetidinone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-propynyl)-3-methyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The propynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the propargyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
N-(2-propynyl)-3-methyl-2-azetidinone has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of N-(2-propynyl)-3-methyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the propynyl group, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, including inhibition of enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N-(2-propynyl)-2-azetidinone
- N-(2-propynyl)-4-methyl-2-azetidinone
- N-(2-propynyl)-3-ethyl-2-azetidinone
Comparison: Compared to its analogs, N-(2-propynyl)-3-methyl-2-azetidinone is unique due to the specific positioning of the methyl group at the third position of the azetidinone ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for targeted applications .
Eigenschaften
CAS-Nummer |
124443-41-0 |
|---|---|
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
3-methyl-1-prop-2-ynylazetidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-3-4-8-5-6(2)7(8)9/h1,6H,4-5H2,2H3 |
InChI-Schlüssel |
VBEUUMVTLWAHCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)CC#C |
Kanonische SMILES |
CC1CN(C1=O)CC#C |
Synonyme |
2-Azetidinone,3-methyl-1-(2-propynyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















